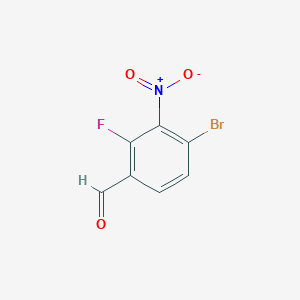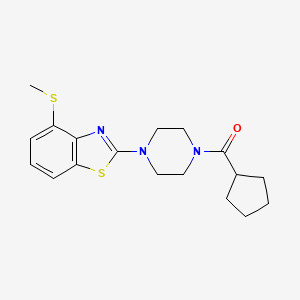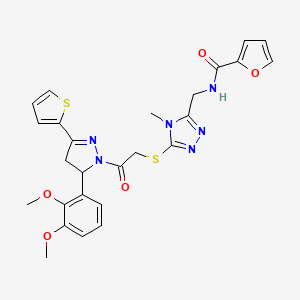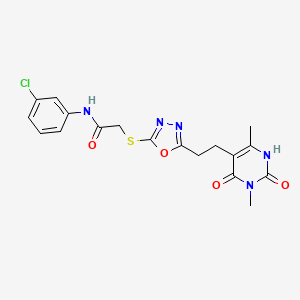![molecular formula C12H22N2O2 B2824567 tert-Butyl (5-azaspiro[2.5]octan-1-yl)carbamate CAS No. 1428547-17-4](/img/structure/B2824567.png)
tert-Butyl (5-azaspiro[2.5]octan-1-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (5-azaspiro[2.5]octan-1-yl)carbamate: is a chemical compound with the molecular formula C12H22N2O2. It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its unique spirocyclic structure, which consists of a spiro-connected azaspirooctane ring system. The tert-butyl group attached to the nitrogen atom provides steric hindrance, making the compound relatively stable.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-azaspiro[2.5]octan-1-yl)carbamate typically involves the reaction of 5-azaspiro[2.5]octane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (5-azaspiro[2.5]octan-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted carbamates and other derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl (5-azaspiro[2.5]octan-1-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound is used to study the effects of spirocyclic structures on biological systems. It serves as a model compound for investigating the interactions between spirocyclic molecules and biological targets.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its stability and unique structure make it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.
Mechanism of Action
The mechanism of action of tert-Butyl (5-azaspiro[2.5]octan-1-yl)carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the active sites of enzymes and receptors, modulating their activity. The tert-butyl group provides steric hindrance, preventing unwanted interactions and increasing the selectivity of the compound. The carbamate group can form hydrogen bonds with target molecules, enhancing its binding affinity.
Comparison with Similar Compounds
- tert-Butyl (6-azaspiro[2.5]octan-1-yl)carbamate
- tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
- Carbamic acid, N-5-azaspiro[2.5]oct-1-yl-, 1,1-dimethylethyl ester
Comparison: tert-Butyl (5-azaspiro[2.5]octan-1-yl)carbamate is unique due to its specific spirocyclic structure and the position of the nitrogen atom within the ring. This structural feature distinguishes it from other similar compounds, affecting its reactivity and interaction with biological targets. The presence of the tert-butyl group also contributes to its stability and selectivity, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
tert-butyl N-(5-azaspiro[2.5]octan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-7-12(9)5-4-6-13-8-12/h9,13H,4-8H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYHUAXVYVXWGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC12CCCNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-2-methyl-1H-imidazole](/img/structure/B2824486.png)
![3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid](/img/structure/B2824488.png)
![5-bromo-2-chloro-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide](/img/structure/B2824489.png)
![2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}oxy)-5-ethylpyrimidine](/img/structure/B2824493.png)

![2-({1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine](/img/structure/B2824495.png)
![N-Cyclohexyl-2-[6-(3,4-dimethoxy-phenyl)-pyridazin-3-ylsulfanyl]-acetamide](/img/structure/B2824497.png)
![4-[2-(4-bromophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl]-N-(4-methylpyrimidin-2-yl)benzene-1-sulfonamide](/img/structure/B2824498.png)
![3-({[3-(trifluoromethyl)benzoyl]oxy}imino)-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2824499.png)

methanone](/img/structure/B2824502.png)

![Ethyl 4-((4-((2-(benzo[d]oxazol-2-yl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2824506.png)

